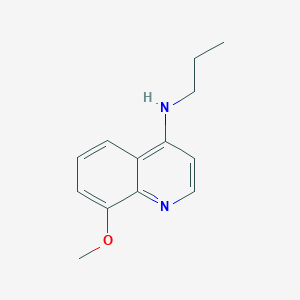

8-methoxy-N-propylquinolin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

8-methoxy-N-propylquinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c1-3-8-14-11-7-9-15-13-10(11)5-4-6-12(13)16-2/h4-7,9H,3,8H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIMIOLUXWFPTQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=C2C=CC=C(C2=NC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Pharmacological profile of 8-methoxy-N-propylquinolin-4-amine

An In-Depth Technical Guide to the Investigational Pharmacological Profile of 8-methoxy-N-propylquinolin-4-amine

Abstract: This document provides a comprehensive technical framework for the pharmacological investigation of this compound, a novel chemical entity within the versatile quinoline class. Due to the limited publicly available data on this specific molecule, this guide is structured as a prospective investigational plan, outlining the essential studies required to fully characterize its pharmacological profile. By leveraging established methodologies and drawing parallels from structurally related compounds, such as 4-aminoquinolines and 8-methoxyquinolones, we propose a logical, field-proven workflow for elucidating its therapeutic potential and safety profile. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and preclinical assessment of new chemical entities.

Introduction and Rationale for Investigation

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic applications, including antibacterial, antimalarial, and anti-inflammatory agents. The specific molecule, this compound, combines two key pharmacophoric features: the 4-aminoquinoline core, famously associated with the antimalarial and anti-rheumatic effects of chloroquine[1], and an 8-methoxy substituent, which is known to influence the activity and safety profile of quinolone antibiotics like moxifloxacin[2].

The presence of the 4-amino group suggests potential mechanisms involving lysosomal function or interference with nucleic acid processes, while the 8-methoxy group has been shown to lower the propensity for resistance development in antibacterial contexts[2]. The N-propyl substituent at the 4-amino position will critically influence the compound's lipophilicity, membrane permeability, and binding interactions with potential biological targets.

Given this structural context, this compound is a compelling candidate for investigation across several therapeutic areas. This guide outlines a systematic approach to define its biological activity, mechanism of action, pharmacokinetic properties, and toxicological profile.

Proposed Synthesis and Chemical Characterization

A robust and scalable synthetic route is the foundation of any drug development program. We propose a well-established, two-step synthetic pathway based on nucleophilic aromatic substitution, a common method for preparing 4-aminoquinolines[3].

Synthetic Workflow

The proposed synthesis begins with the commercially available 8-methoxy-4-chloroquinoline.

Caption: Proposed synthetic route for this compound.

Detailed Experimental Protocol: Synthesis

-

Reaction Setup: To a round-bottom flask charged with 8-methoxy-4-chloroquinoline (1.0 eq), add absolute ethanol (10 mL/mmol).

-

Reagent Addition: Add n-propylamine (3.0 eq) to the solution. The excess amine acts as both the nucleophile and a base to neutralize the HCl byproduct.

-

Reaction Conditions: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C).

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

-

Purification: Dissolve the crude residue in dichloromethane and wash with a saturated sodium bicarbonate solution to remove any remaining HCl salt. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the final product via column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC.

In Vitro Pharmacological Profiling

The initial phase of biological testing aims to identify the primary activity of the compound and elucidate its mechanism of action using cell-free and cell-based assays.

Primary Activity Screening

Based on its structural motifs, the compound will be screened for antibacterial and anti-plasmodial activity.

| Assay Type | Target Organisms/Cells | Key Parameter | Reference Compound |

| Antibacterial | Staphylococcus aureus, Escherichia coli | Minimum Inhibitory Concentration (MIC) | Moxifloxacin, Ciprofloxacin |

| Anti-plasmodial | Plasmodium falciparum (chloroquine-sensitive & resistant strains) | Half-maximal Inhibitory Concentration (IC₅₀) | Chloroquine, Primaquine |

| Cytotoxicity | Human embryonic kidney (HEK293), Human liver carcinoma (HepG2) | Half-maximal Cytotoxic Concentration (CC₅₀) | Doxorubicin |

Detailed Experimental Protocol: MIC Determination

-

Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in a 96-well microtiter plate using appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Analysis: Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Controls: Include a positive control (bacteria with no compound) and a negative control (medium only). A reference antibiotic (e.g., Moxifloxacin) should be run in parallel.

Proposed Mechanism of Action (MoA) Investigation

Should the compound show potent anti-plasmodial activity, a primary hypothesis would be the inhibition of hemozoin formation, a known mechanism for 4-aminoquinolines[1].

Caption: Workflow for a rodent pharmacokinetic study.

Hypothetical Pharmacokinetic Data

The following table presents hypothetical data based on values observed for other quinoline-based drugs to serve as a benchmark for analysis.[4][5]

| Parameter | Intravenous (IV) | Oral (PO) | Description |

| Cₘₐₓ (ng/mL) | ~1500 (at 5 min) | ~800 | Maximum plasma concentration |

| Tₘₐₓ (h) | N/A | ~1.5 | Time to reach Cₘₐₓ |

| AUC₀₋inf (ng·h/mL) | ~4500 | ~6000 | Area under the concentration-time curve |

| t₁/₂ (h) | ~7.0 | ~7.5 | Elimination half-life |

| CL (L/h/kg) | ~0.45 | N/A | Clearance |

| Vd (L/kg) | ~4.5 | N/A | Volume of distribution |

| Bioavailability (F%) | N/A | ~85% | Fraction of oral dose reaching circulation |

Preliminary Toxicological Assessment

Early assessment of toxicity is crucial to identify potential liabilities.

In Vitro Safety Assays

| Assay | Target | Rationale |

| hERG Inhibition | hERG potassium channel | Assesses risk of drug-induced cardiac arrhythmia (QT prolongation). |

| Genotoxicity (Ames Test) | Salmonella typhimurium strains | Screens for mutagenic potential. |

| Genotoxicity (Micronucleus Test) | Cultured mammalian cells | Screens for chromosomal damage.[6] |

Proposed In Vivo Acute Toxicity Study

A single-dose acute toxicity study in mice can establish a preliminary safety window. The study would involve administering escalating doses of the compound to different groups of mice and observing them for 14 days for signs of morbidity and mortality. This helps determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity.

Conclusion and Future Directions

This document outlines a comprehensive, albeit prospective, guide to characterizing the pharmacological profile of this compound. The proposed workflow follows industry-standard practices for early-stage drug discovery, beginning with synthesis and proceeding through in vitro and in vivo characterization of its efficacy, mechanism, pharmacokinetics, and safety.

The key next steps would be to execute the proposed synthesis and initiate the primary in vitro screening assays. Positive results, particularly in anti-plasmodial or antibacterial screens, would trigger the subsequent MoA and ADME/Tox studies. This systematic approach ensures that decisions are data-driven, maximizing the potential for identifying a viable drug development candidate.

References

- Studies on 8-methoxyquinolones: synthesis and antibacterial activity of 7-(3-amino-4-substituted)

- Pharmacokinetics of the 8-methoxyquinolone, moxifloxacin: tissue distribution in male rats. Journal of Antimicrobial Chemotherapy,

- Comparative in vitro and in vivo activity of the C-8 methoxy quinolone moxifloxacin and the C-8 chlorine quinolone BAY y 3118. PubMed,

- Pharmacokinetics of the 8-methoxyquinolone, moxifloxacin: a comparison in humans and other mammalian species.

- 4-Aminoquinoline: a comprehensive review of synthetic str

- Pharmacologic actions of 4-aminoquinoline compounds. PubMed,

Sources

- 1. Pharmacologic actions of 4-aminoquinoline compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparative in vitro and in vivo activity of the C-8 methoxy quinolone moxifloxacin and the C-8 chlorine quinolone BAY y 3118 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 4. Pharmacokinetics of the 8-methoxyquinolone, moxifloxacin: tissue distribution in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Studies on 8-methoxyquinolones: synthesis and antibacterial activity of 7-(3-amino-4-substituted)pyrrolidinyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological targets of 8-methoxy-N-propylquinolin-4-amine

An In-depth Technical Guide to the Biological Targets of 8-methoxy-N-propylquinolin-4-amine

Abstract

This document provides a comprehensive technical framework for the identification and validation of biological targets for the novel compound this compound. While direct studies on this specific molecule are not extensively documented in publicly available literature, its structural similarity to other 4-aminoquinoline and 8-methoxyquinoline derivatives allows for informed hypothesis generation regarding its potential mechanisms of action and biological targets. This guide is intended for researchers, scientists, and drug development professionals, offering a structured approach to elucidating the compound's pharmacological profile. We will delve into postulated targets based on existing knowledge of related compounds and provide detailed, field-proven experimental protocols for target validation, emphasizing scientific integrity and reproducibility.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities.[1] Derivatives of quinoline have been successfully developed as antimalarial, anticancer, antibacterial, and anti-inflammatory drugs.[2][3] The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the bicyclic ring structure.

The compound of interest, this compound, possesses two key features that suggest potential biological activity: the 4-aminoquinoline core, famously found in the antimalarial drug chloroquine, and the 8-methoxy group, which can influence the compound's pharmacokinetic and pharmacodynamic properties.[4][5] Given the novelty of this specific substitution pattern, a systematic approach is required to identify its primary biological targets.

Postulated Biological Targets of this compound

Based on the known activities of structurally related quinoline derivatives, we can hypothesize several potential biological targets for this compound. These hypotheses provide a rational starting point for experimental investigation.

Parasitic Targets (Antimalarial and Antileishmanial)

Many 4-aminoquinolines and 8-aminoquinolines exhibit potent activity against Plasmodium and Leishmania species.[5][6] The mechanism of action for many antimalarial quinolines involves the inhibition of hemozoin formation in the parasite's digestive vacuole.

-

Potential Target: Plasmodium falciparum lactate dehydrogenase (pLDH).

-

Rationale: pLDH is a crucial enzyme in the glycolytic pathway of the malaria parasite.[6] Its inhibition leads to a lethal energy deficit.

-

Hypothesized Interaction: The quinoline core could potentially bind to the active site of pLDH, disrupting its catalytic activity.

Microbial Targets (Antibacterial and Antifungal)

Certain 8-methoxyquinoline derivatives have shown promising antibacterial and antifungal properties.[7][8]

-

Potential Target: Bacterial DNA gyrase or topoisomerase IV.

-

Rationale: These enzymes are essential for bacterial DNA replication and are the targets of quinolone antibiotics.

-

Hypothesized Interaction: The planar quinoline ring might intercalate into the DNA-enzyme complex, stabilizing the cleavage complex and leading to bacterial cell death.

Cancer-Related Targets (Antiproliferative)

Quinolin-4-one derivatives have been investigated for their anticancer properties, with some acting as tubulin polymerization inhibitors.[3][9]

-

Potential Target: Tubulin.

-

Rationale: Disruption of microtubule dynamics by inhibiting tubulin polymerization leads to cell cycle arrest and apoptosis in cancer cells.[9]

-

Hypothesized Interaction: The compound could bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules.

Experimental Workflows for Target Identification and Validation

A multi-pronged approach is essential to confidently identify and validate the biological targets of this compound. The following experimental workflows are designed to provide robust and reproducible data.

Initial Phenotypic Screening

The first step is to perform broad phenotypic screens to confirm the hypothesized biological activities.

-

Workflow:

-

Antimalarial Assay: Test the compound against chloroquine-sensitive (D6) and chloroquine-resistant (W2) strains of P. falciparum using a plasmodial lactate dehydrogenase (LDH) assay to determine the IC50 values.[6]

-

Antileishmanial Assay: Evaluate the compound against Leishmania donovani promastigotes and amastigotes to determine its leishmanicidal activity.[5]

-

Antibacterial Assay: Screen the compound against a panel of Gram-positive and Gram-negative bacteria to determine the minimum inhibitory concentration (MIC).[8]

-

Anticancer Assay: Test the compound against a panel of cancer cell lines (e.g., MCF-7, HeLa, A549) using an MTT or similar cell viability assay to determine its cytotoxic effects.

-

Target Engagement Validation: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct binding of a compound to its target protein in a cellular context.[10][11] The principle is that a ligand-bound protein is thermally more stable than the unbound protein.[12]

Experimental Protocol: CETSA for a Putative Protein Target

-

Cell Culture and Treatment:

-

Culture the appropriate cells (e.g., cancer cells for a tubulin target, or parasite cultures) to 80-90% confluency.

-

Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

-

-

Heat Challenge:

-

Aliquot the cell suspensions into PCR tubes.

-

Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3-5 minutes, followed by cooling at room temperature for 3 minutes.[13]

-

-

Cell Lysis and Protein Extraction:

-

Protein Analysis:

-

Data Analysis:

-

Quantify the band intensities from the Western blots.

-

Plot the relative amount of soluble target protein as a function of temperature for both the treated and vehicle control samples.

-

A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

-

Diagram: CETSA Experimental Workflow

Caption: CETSA workflow for target engagement validation.

Enzymatic Assays

If the putative target is an enzyme, direct enzymatic assays are crucial for confirming functional inhibition.

Experimental Protocol: Plasmodium falciparum Lactate Dehydrogenase (pLDH) Inhibition Assay

-

Reagents and Materials:

-

Recombinant pLDH enzyme.

-

Substrates: Sodium L-lactate and NAD+.

-

Assay buffer (e.g., Tris-HCl).

-

This compound stock solution.

-

Microplate reader.

-

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer, pLDH enzyme, and varying concentrations of the test compound.

-

Incubate for a short period (e.g., 15 minutes) at room temperature.

-

Initiate the reaction by adding the substrates (lactate and NAD+).

-

Monitor the increase in absorbance at 340 nm (due to the formation of NADH) over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction rates for each compound concentration.

-

Plot the percentage of enzyme inhibition against the compound concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Diagram: Enzyme Inhibition Assay Workflow

Caption: General workflow for an enzymatic inhibition assay.

Quantitative Data Summary

As experimental data becomes available, it should be summarized in a clear and concise format for easy comparison.

| Assay | Target/Organism | Metric | Result |

| Antimalarial | P. falciparum (D6) | IC50 | e.g., 50 nM |

| Antimalarial | P. falciparum (W2) | IC50 | e.g., 150 nM |

| Antibacterial | S. aureus | MIC | e.g., 10 µg/mL |

| Anticancer | MCF-7 cells | GI50 | e.g., 1 µM |

| Enzymatic | pLDH | IC50 | e.g., 80 nM |

Conclusion

The exploration of novel chemical entities like this compound is a critical endeavor in drug discovery. While direct evidence for its biological targets is currently limited, a systematic and hypothesis-driven approach, grounded in the known pharmacology of the quinoline scaffold, can effectively elucidate its mechanism of action. The experimental workflows detailed in this guide, from initial phenotypic screening to direct target engagement assays like CETSA and enzymatic inhibition studies, provide a robust framework for researchers to uncover the therapeutic potential of this promising compound.

References

-

Kumar, A., et al. (2018). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Omega, 3(11), 15720-15734. [Link]

-

Peng, Y., et al. (2022). A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement. STAR Protocols, 3(2), 101399. [Link]

-

Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]

-

Olorunshola, E. J., & Akintola, A. O. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. International Journal of Scientific & Engineering Research, 5(12), 40-47. [Link]

-

Al-Majid, A. M., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(23), 7247. [Link]

-

Reinhard, F. B. M., et al. (2023). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. bioRxiv. [Link]

-

Zimmermann, L., et al. (2021). 8-Amino-6-Methoxyquinoline–Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Molecules, 26(18), 5557. [Link]

-

Varela-M, R. E., et al. (2022). 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets. Frontiers in Chemistry, 10, 994017. [Link]

-

Tsolaki, E., et al. (2024). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. International Journal of Molecular Sciences, 25(1), 384. [Link]

-

Llovera, L., et al. (2009). 8-Methoxy-4-(4-methoxyphenyl)quinoline. Acta Crystallographica Section E: Structure Reports Online, 66(1), o133. [Link]

-

Singh, S., et al. (2010). A Study of Antibacterial Activity of Some Novel 8-Methoxy-4-methyl-quinoline Derivatives. Bulletin of the Korean Chemical Society, 31(12), 3605-3610. [Link]

-

Szeliga, J., et al. (2024). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 29(1), 163. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 6-Methoxy-2-methylquinolin-4-ol|Research Compound [benchchem.com]

- 10. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. biorxiv.org [biorxiv.org]

The N-Substituted Quinolin-4-amine Scaffold: From Antimalarial Origins to Kinase Inhibition

Executive Summary

The N-substituted quinolin-4-amine scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Historically anchored by the discovery of Chloroquine (antimalarial), this scaffold has undergone a radical functional evolution. Modern drug discovery has repurposed the core, specifically modifying the 3-position and the N-substituent (from alkyl to aryl), to create potent Tyrosine Kinase Inhibitors (TKIs) like Bosutinib . This guide analyzes the historical trajectory, synthetic methodologies, and the critical Structure-Activity Relationships (SAR) that differentiate its antiparasitic and oncological applications.

Part 1: The Antimalarial Genesis (1934–1950s)

The "Resochin" Error and Rediscovery

The history of this scaffold is a lesson in the disconnect between chemical synthesis and biological validation. In 1934, Hans Andersag at Bayer synthesized Resochin (Chloroquine) and Sontochin (3-methyl-chloroquine).

-

The Misjudgment: Bayer initially discarded Resochin, labeling it "too toxic" based on flawed avian assays.

-

The Pivot: During WWII, the US Army captured German supplies of Sontochin in North Africa.[1] Analysis revealed the structure, leading to the "rediscovery" of Resochin (designated SN-7618). Clinical trials proved it superior to Quinacrine, establishing it as the gold standard for Plasmodium prophylaxis [1].

Mechanism of Action: The Heme Trap

The efficacy of 4-aminoquinolines in malaria relies on a physicochemical mechanism rather than protein binding.

-

Accumulation: The basic amine side chain (pKa ~8-10) drives accumulation in the parasite's acidic digestive vacuole (pH ~5) via ion trapping.

-

Inhibition: The quinoline ring engages in

- -

Toxicity: This complex prevents heme polymerization into non-toxic hemozoin crystals. The buildup of free heme lyses the parasite [2].

Part 2: Synthetic Masterclass – The Protocol[2]

The most robust route to N-substituted quinolin-4-amines is the Nucleophilic Aromatic Substitution (

Protocol: Displacement of 4,7-Dichloroquinoline

Objective: Synthesis of N-(alkyl/aryl)-7-chloroquinolin-4-amine.

Reagents:

-

Substrate: 4,7-Dichloroquinoline (1.0 eq)

-

Nucleophile: Primary amine (1.2 – 1.5 eq)

-

Solvent: Ethanol (reflux) or Phenol (melt at 80°C for unreactive anilines)

-

Base: Triethylamine (optional, if amine HCl salt is formed)

Step-by-Step Methodology:

-

Reaction Setup:

-

In-Process Control (IPC) – The Self-Validating Step:

-

TLC System: 5% Methanol in Dichloromethane (DCM).

-

Visualization: UV (254 nm).

-

Validation Criteria: The starting material (4,7-DCQ) is high Rf and non-fluorescent. The product will appear as a lower Rf spot that often exhibits intense blue/white fluorescence under UV (365 nm).

-

Stop Condition: Reaction is complete only when the high Rf spot is strictly absent.

-

-

Work-up (Purification):

-

Basify the reaction mixture with saturated aqueous

(pH ~8-9). Why? To deprotonate the quinolinium salt formed during substitution. -

Extract with EtOAc or DCM.

-

Recrystallize from Ethanol/Hexane or purify via Flash Chromatography.

-

Mechanistic Pathway (Visualization)

The following diagram illustrates the

Part 3: The Kinase Renaissance (1990s–Present)

From Parasites to Cancer

In the 1990s, the scaffold was repurposed for oncology. The structural logic shifted from "basic side chains" (for lysosomal accumulation) to "aromatic side chains" (for hydrophobic pocket occupancy).

-

The 4-Anilino Switch: Replacing the alkyl amine with an aniline ring allows the molecule to occupy the hydrophobic pocket adjacent to the ATP-binding site of kinases.

-

The 3-Cyano Innovation: Early EGFR inhibitors (like Gefitinib) used a quinazoline core. To adapt the quinoline scaffold, chemists introduced a carbonitrile (CN) group at position 3 .[4]

Key Case Study: Bosutinib (Src/Abl Inhibitor)

Bosutinib represents the pinnacle of this scaffold's evolution. It functions as a dual inhibitor of Src and Abl kinases, used in Chronic Myeloid Leukemia (CML).[5][6][7]

Structural Logic of Bosutinib:

| Feature | Function |

|---|---|

| 4-Anilino Group | Occupies the hydrophobic pocket; specific substitutions (2,4-dichloro-5-methoxy) dictate selectivity. |

| 3-Cyano Group | Critical: Increases the acidity of the N-H proton via electron withdrawal, strengthening the H-bond with the Threonine gatekeeper in the kinase hinge region [3]. |

| Solubilizing Tail | N-methylpiperazine at the 7-position improves oral bioavailability (similar to Gefitinib). |

Binding Mode Differences

Unlike Imatinib, which binds exclusively to the inactive (DFG-out) conformation of Abl kinase, Bosutinib can bind to both DFG-in (active) and DFG-out conformations. This promiscuity allows it to overcome certain resistance mutations that lock the kinase in the active state [4].

Part 4: Scaffold Evolution & Logic Flow

The following diagram traces the logical evolution of the scaffold, linking historical discovery to modern structural modifications.

References

-

Krafts, K., Hempelmann, E., & Skórska-Stania, A. (2012). From methylene blue to chloroquine: a brief review of the development of an antimalarial therapy. Parasitology Research.

-

Egan, T. J., et al. (1994). Quinoline anti-malarial drugs inhibit spontaneous formation of beta-haematin (malaria pigment).[8] Nature.

-

Levinson, N. M., & Boxer, S. G. (2012). Structural and Spectroscopic Analysis of the Kinase Inhibitor Bosutinib and an Isomer of Bosutinib Binding to the Abl Tyrosine Kinase Domain. PLoS ONE.

-

Reddy, E. P., & Aggarwal, A. K. (2012). The structure of Bosutinib bound to the Abl kinase domain.[6] Cancer Research.

Sources

- 1. Glossen » From Time to Time: (Hydroxy)Chloroquine [blogs.dickinson.edu]

- 2. Chloroquine - Wikipedia [en.wikipedia.org]

- 3. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Structural and Spectroscopic Analysis of the Kinase Inhibitor Bosutinib and an Isomer of Bosutinib Binding to the Abl Tyrosine Kinase Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bosutinib - Wikipedia [en.wikipedia.org]

- 8. Novel Antimalarial Aminoquinolines: Heme Binding and Effects on Normal or Plasmodium falciparum-Parasitized Human Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Characterization of 8-methoxy-N-propylquinolin-4-amine

For researchers, medicinal chemists, and drug development professionals, understanding the fundamental physicochemical properties of a novel chemical entity is a cornerstone of successful preclinical development. This guide provides a comprehensive framework for the characterization of 8-methoxy-N-propylquinolin-4-amine, a representative of the vital 4-aminoquinoline class of compounds. While specific experimental data for this exact molecule is not yet established in public literature, this document will serve as a technical roadmap, detailing the necessary experimental protocols and theoretical underpinnings required to generate a complete physicochemical profile. The principles and methodologies described herein are broadly applicable to other novel quinoline derivatives.

Introduction: The Significance of the 4-Aminoquinoline Scaffold

The 4-aminoquinoline core is a privileged scaffold in medicinal chemistry, most notably recognized in the antimalarial drug chloroquine.[1] Its derivatives are a focal point of research due to their wide-ranging biological activities. The specific compound of interest, this compound, combines this key pharmacophore with an 8-methoxy group and an N-propyl side chain. These substitutions are anticipated to modulate the compound's electronic and steric properties, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile. A thorough physicochemical characterization is therefore not merely an academic exercise but a critical step in assessing its drug-like potential.[2]

Synthesis and Structural Elucidation

The first step in characterizing any novel compound is its synthesis and the unambiguous confirmation of its chemical structure.

Proposed Synthetic Pathway

A common and effective method for the synthesis of 4-aminoquinolines is the nucleophilic aromatic substitution (SNAr) of a 4-chloroquinoline precursor.[3][4] The proposed synthesis for this compound would therefore likely begin with a suitable 4-chloro-8-methoxyquinoline, which is then reacted with n-propylamine.

Caption: Proposed two-step synthesis of this compound.

Structural Verification Protocol

Post-synthesis, rigorous structural confirmation is paramount. A combination of spectroscopic methods should be employed.

Step-by-Step Protocol:

-

Mass Spectrometry (MS):

-

Dissolve a small sample of the purified product in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the sample into an electrospray ionization (ESI) mass spectrometer.

-

Acquire a full scan mass spectrum in positive ion mode to confirm the molecular weight of the protonated molecule [M+H]+.

-

Perform tandem MS (MS/MS) to obtain a fragmentation pattern, which can help confirm the connectivity of the molecule.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve approximately 5-10 mg of the compound in a deuterated solvent (e.g., CDCl3 or DMSO-d6).

-

Acquire a 1H NMR spectrum to identify the number and environment of all protons. Key signals to expect include those for the aromatic quinoline protons, the methoxy group, and the propyl side chain.

-

Acquire a 13C NMR spectrum to identify all unique carbon atoms.

-

Employ 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to establish proton-proton and proton-carbon correlations, respectively, for unambiguous assignment of all signals.

-

-

Infrared (IR) Spectroscopy:

-

Analyze a sample of the solid product using an ATR-FTIR (Attenuated Total Reflectance Fourier-Transform Infrared) spectrometer.

-

Identify characteristic absorption bands, such as N-H stretching for the secondary amine, C-H stretching for aromatic and aliphatic groups, C=N and C=C stretching for the quinoline ring, and C-O stretching for the methoxy group.

-

Core Physicochemical Properties

The following properties are critical determinants of a drug's pharmacokinetic behavior.

Lipophilicity (LogP and LogD)

Lipophilicity governs a molecule's ability to cross biological membranes. It is typically expressed as the logarithm of the partition coefficient (LogP) for the neutral species, or the distribution coefficient (LogD) at a specific pH. For a basic compound like this compound, LogD at physiological pH (7.4) is particularly relevant.

Predicted Lipophilicity:

| Compound | Predicted cLogP |

| This compound | ~3.5 - 4.5 |

| Chloroquine | 4.63 |

| Amodiaquine | 3.84 |

Note: Predicted values are estimations from various computational models and should be confirmed experimentally.

Experimental Protocol (RP-HPLC Method):

The Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is a high-throughput technique for estimating LogP/LogD.[5][6]

-

System Preparation: Use a C18 column and a mobile phase consisting of a buffered aqueous solution (e.g., phosphate buffer at pH 7.4) and an organic modifier (e.g., acetonitrile or methanol).

-

Calibration: Inject a series of standard compounds with known LogP values and record their retention times.

-

Sample Analysis: Dissolve the test compound in the mobile phase and inject it into the HPLC system.

-

Calculation: Correlate the retention time of the test compound with the calibration curve to determine its LogP/LogD value.

Caption: Workflow for LogD determination via RP-HPLC.

Aqueous Solubility

Solubility is a critical factor influencing drug absorption and bioavailability.[7] Poor solubility can hinder in vitro and in vivo studies.

Experimental Protocol (Shake-Flask Method for Thermodynamic Solubility):

-

Sample Preparation: Add an excess amount of the solid compound to a series of vials containing buffers at different pH values (e.g., pH 2.0, 5.0, 7.4).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached. The continued presence of solid material is essential.

-

Separation: Separate the solid from the solution by centrifugation and/or filtration.

-

Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS.

Caption: Workflow for thermodynamic solubility determination.

Ionization Constant (pKa)

The pKa value indicates the pH at which a compound is 50% ionized. For this compound, there are two potential basic centers: the quinoline ring nitrogen and the secondary amine on the propyl side chain. Their respective pKa values will dictate the compound's charge state at different physiological pHs, impacting solubility, permeability, and target binding.

Predicted pKa Values:

| Ionizable Center | Predicted pKa |

| Quinoline Ring Nitrogen | ~8.0 - 9.0 |

| N-propylamino Nitrogen | ~10.0 - 11.0 |

Note: These are estimations. The electron-donating methoxy group may slightly increase the basicity of the quinoline nitrogen.

Experimental Protocol (Potentiometric Titration):

-

Sample Preparation: Dissolve a precise amount of the compound in a co-solvent system (e.g., water/methanol) to ensure solubility.

-

Titration: Titrate the solution with a standardized strong acid (e.g., HCl).

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa values can be determined from the midpoints of the buffer regions in the resulting titration curve.

Caption: Workflow for pKa determination via potentiometric titration.

Chemical Stability

Assessing a compound's stability in various conditions is crucial for determining its shelf-life and suitability for formulation.[8][9]

Experimental Protocol (pH-Dependent Solution Stability):

-

Sample Preparation: Prepare stock solutions of the compound in an organic solvent (e.g., DMSO).

-

Incubation: Dilute the stock solution into a series of aqueous buffers at different pH values (e.g., 1.2, 4.5, 7.4) and temperatures (e.g., 25°C, 40°C).

-

Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution.

-

Quenching: Stop any further degradation by adding an equal volume of cold organic solvent (e.g., acetonitrile).

-

Quantification: Analyze the samples by HPLC to determine the percentage of the parent compound remaining.

Caption: Workflow for chemical stability assessment.

Solid-State Properties: Polymorphism

Polymorphism is the ability of a solid material to exist in multiple crystalline forms.[10] Different polymorphs can have different solubilities, stabilities, and melting points, which can significantly impact drug product performance.[11]

Experimental Protocol (Polymorph Screen):

-

Crystallization: Attempt to crystallize the compound from a wide variety of solvents (e.g., alcohols, ketones, esters, hydrocarbons) using different techniques (e.g., slow evaporation, cooling crystallization, anti-solvent addition).

-

Solid Form Isolation: Isolate the resulting solids.

-

Characterization: Analyze each solid form using a suite of techniques:

-

Powder X-Ray Diffraction (PXRD): Provides a unique "fingerprint" for each crystalline form.[12]

-

Differential Scanning Calorimetry (DSC): Determines melting points and detects phase transitions.

-

Thermogravimetric Analysis (TGA): Identifies solvates or hydrates by measuring weight loss upon heating.

-

Microscopy: Visually inspects crystal habit and morphology.

-

Caption: General workflow for a polymorph screen.

Summary and Implications for Drug Development

The comprehensive physicochemical characterization of this compound is essential for its progression as a potential drug candidate. The data generated from the protocols outlined above will populate a detailed profile that informs formulation strategies, predicts in vivo behavior, and identifies potential development risks.

Summary Table of Physicochemical Properties:

| Parameter | Experimental Method | Importance in Drug Development |

| Identity & Purity | MS, NMR, IR, HPLC | Confirms structure and ensures quality of material used in studies. |

| Lipophilicity (LogD7.4) | RP-HPLC, Shake-Flask | Influences membrane permeability, protein binding, and solubility. |

| Aqueous Solubility | Shake-Flask, Potentiometry | Affects dissolution rate, oral absorption, and achievable formulation concentration. |

| Ionization Constant (pKa) | Potentiometric Titration, UV-Vis | Governs solubility and permeability as a function of pH. |

| Chemical Stability | HPLC-based Assay | Determines degradation pathways and informs storage conditions and shelf-life. |

| Solid Form (Polymorphism) | PXRD, DSC, TGA | Impacts stability, solubility, and manufacturability of the drug substance. |

By systematically applying these validated methodologies, researchers can build a robust data package for this compound. This E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) based approach, grounded in established scientific principles, ensures that decisions made during the drug development process are based on a solid foundation of physicochemical understanding, ultimately increasing the probability of advancing a safe and effective therapeutic agent.

References

-

Frontiers. (2025, April 1). 4-Aminoquinoline: a comprehensive review of synthetic strategies. [Link]

-

PLOS One. (2015, October 16). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. [Link]

-

PMC - NIH. (n.d.). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. [Link]

-

RSC Publishing. (n.d.). Synthesis and antimalarial activity of new 4-aminoquinolines active against drug resistant strains - RSC Advances. [Link]

-

PubMed. (n.d.). The role of drug accumulation in 4-aminoquinoline antimalarial potency. The influence of structural substitution and physicochemical properties. [Link]

-

Pharmaceutical Technology. (2020, November 15). Advancing Approaches in Detecting Polymorphism. [Link]

-

New Drug Applications. (2010, August 19). Polymorph screening in pharmaceutical development. [Link]

-

PMC - NIH. (n.d.). Optimization of Physicochemical Properties for 4-Anilinoquinoline Inhibitors of Plasmodium falciparum Proliferation. [Link]

- Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.

-

IIP Series. (n.d.). CHEMICAL STABILITY OF DRUGS. [Link]

-

Scientist.com. (2025, October 15). Bringing Clarity and Efficiency to Early Drug Screening: How Chemical Protein Stability Assays (CPSA) Help Drive Decisions at the Hit/Lead Discovery Stage. [Link]

-

Resolian. (n.d.). De-risk Your Drug Development with Resolian's Polymorph Screening Expertise. [Link]

-

Eurofins. (n.d.). The Relevance Of Polymorph Screening In The Pharmaceutical Industry. [Link]

-

PubMed. (2010, September 15). Development of a targeted polymorph screening approach for a complex polymorphic and highly solvating API. [Link]

-

PubMed. (n.d.). Screening chemical and physical stability of drug substances. [Link]

-

(2006, May 17). A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs. [Link]

-

PMC - NIH. (2025, April 1). 4-Aminoquinoline: a comprehensive review of synthetic strategies. [Link]

-

ResearchGate. (2025, August 7). (PDF) A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs. [Link]

-

ResearchGate. (2014, December 31). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. [Link]

-

Chemistry Online @ UTSC. (n.d.). Solubility. [Link]

-

(n.d.). Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Model. [Link]

-

Concept Life Sciences. (n.d.). Chemical Stability - Assay Card. [Link]

-

ResearchGate. (n.d.). (PDF) Evaluation of the pKa's of Quinazoline Derivatives : Usage of Quantum Mechanical Based Descriptors. [Link]

-

Journal of Advance Research in Applied Science. (n.d.). SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL. [Link]

-

American Pharmaceutical Review. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. [Link]

-

Scribd. (n.d.). Procedure for Determining Solubility of Organic Compounds. [Link]

-

ACS Publications. (2024, December 30). Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis | Journal of Chemical Information and Modeling. [Link]

-

Cengage. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

ResearchGate. (2025, August 7). (PDF) RP-HPLC determination of lipophilicity in series of quinoline derivatives. [Link]

-

Digital Archive. (n.d.). A COMPUTATIONAL APPROACH TO EVALUATE THE pKa's OF QUINAZOLINE DERIVATIVES. [Link]

-

ResearchGate. (n.d.). Scheme 11 Calculated values of pKa(THF) of the quinoline substrates. 65. [Link]

-

PMC - NIH. (n.d.). Studies on Log Po/w of Quinoxaline di-N-Oxides: A Comparison of RP-HPLC Experimental and Predictive Approaches. [Link]

-

LCGC International. (2020, June 1). Stability Studies and Testing of Pharmaceuticals - An Overview. [Link]

-

Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). A new route for the synthesis of highly substituted 4-aminoquinoline drug like molecules via aza hetero–Diels–Alder reaction. [Link]

-

Taylor & Francis. (2021, June 8). Novel methoxyquinoline derivative: Synthesis, characterization, crystal structure, Hirshfeld surface, thermodynamic properties, and quantum chemical calculation of 3,6,8-trimethoxyquinoline. [Link]

-

ACS Omega. (2021, May 11). Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. [Link]

-

Agilent. (2014, February 10). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. [Link]

-

Longdom Publishing. (2024, March 22). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. [Link]

-

ResearchGate. (n.d.). The values of LogP determined with experimental (LogP HPTLC ) and computational methods. [Link]

-

ACS Publications. (n.d.). Preparation of Some Substituted 8-Hydroxy- and 8-Methoxyquinolines. [Link]

-

(n.d.). NMR-Guided Mass Spectrometry for Absolute Quantitation of Human Blood Metabolites. [Link]

-

MDPI. (n.d.). Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products. [Link]

-

PMC - NIH. (n.d.). NMR Spectroscopy for Metabolomics Research. [Link]

Sources

- 1. archive.lstmed.ac.uk [archive.lstmed.ac.uk]

- 2. The role of drug accumulation in 4-aminoquinoline antimalarial potency. The influence of structural substitution and physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 4. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Studies on Log Po/w of Quinoxaline di-N-Oxides: A Comparison of RP-HPLC Experimental and Predictive Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. iipseries.org [iipseries.org]

- 9. Concept Life Sciences | Assay Card | Chemical Stability [conceptlifesciences.com]

- 10. pharmtech.com [pharmtech.com]

- 11. The Relevance Of Polymorph Screening In The Pharmaceutical Industry [outsourcedpharma.com]

- 12. resolian.com [resolian.com]

Methodological & Application

Application Note: HPLC Method Development for 8-Methoxy-N-Propylquinolin-4-Amine

Introduction & Scope

This guide outlines the systematic development of a High-Performance Liquid Chromatography (HPLC) method for 8-methoxy-N-propylquinolin-4-amine (hereafter referred to as 8-MPQA ).

8-MPQA is a structural hybrid sharing pharmacophore features with 4-aminoquinolines (e.g., Chloroquine) and 8-aminoquinolines (e.g., Primaquine). Its physicochemical profile presents specific chromatographic challenges:

-

Basicity: The secondary amine at position 4 and the quinoline nitrogen create a basic center (Predicted pKa ~8.5–9.2), leading to strong interactions with residual silanols on silica columns.

-

Hydrophobicity: The N-propyl chain and 8-methoxy substituent increase lipophilicity (LogP ~2.5–3.0), requiring optimized organic modifier strength.

-

UV Activity: The conjugated quinoline system provides strong UV absorption but requires wavelength selection to minimize solvent cutoff interference.

This protocol prioritizes Scientific Integrity and Robustness , moving beyond "recipe-following" to explain the causality behind every parameter.

Physicochemical Profile & Method Strategy

Before injection, we must understand the molecule to predict its behavior.

| Property | Value (Predicted/Analogous) | Chromatographic Implication |

| Core Structure | Quinoline | Strong UV chromophore (254 nm, 330 nm). |

| Functional Groups | 4-amino (secondary), 8-methoxy | Basic nitrogen causes peak tailing; Methoxy adds electron density. |

| pKa (Basic) | ~9.0 (Amine), ~4.5 (Quinoline N) | At neutral pH (7.0), the molecule is positively charged. |

| LogP | ~2.8 | Moderately lipophilic; Retains well on C18. |

Method Development Workflow

The following decision tree illustrates the logic used to arrive at the final protocol.

Figure 1: Method Development Logic Flow. Strategy A (Low pH) is selected for this guide due to its broader compatibility with standard silica columns and LC-MS systems.

Experimental Protocols

Reagents and Standards[1]

-

Analyte: this compound (>98% purity).

-

Solvents: HPLC-grade Acetonitrile (MeCN) and Water.

-

Buffer Additive: Formic Acid (FA) or Trifluoroacetic Acid (TFA). Note: FA is preferred for LC-MS compatibility; TFA provides sharper peaks for UV-only methods by ion-pairing.

Optimized Chromatographic Conditions

The following conditions represent the "Gold Standard" starting point.

| Parameter | Setting | Rationale |

| Column | C18 End-capped (e.g., Zorbax Eclipse Plus or Waters BEH C18), 150 x 4.6 mm, 3.5 µm or 5 µm. | End-capping is non-negotiable. It blocks residual silanols that bind the basic amine, preventing severe tailing. |

| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.7) | Low pH ensures the analyte is fully protonated ( |

| Mobile Phase B | Acetonitrile (MeCN) | Lower viscosity than Methanol, allowing lower backpressure. |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns.[1] |

| Temperature | 35°C | Slightly elevated temperature reduces viscosity and improves mass transfer (sharper peaks). |

| Detection | UV @ 254 nm (Primary) | The quinoline ring absorbs strongly here. |

| Injection Vol | 5 - 10 µL | Keep low to avoid volume overload. |

Gradient Program

For unknown samples or purity profiling, use this gradient. For routine assay of pure drug, an isocratic hold (calculated from the gradient retention) is preferred.

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 5 | Initial Hold |

| 1.0 | 5 | Injection stabilization |

| 15.0 | 90 | Linear Ramp |

| 18.0 | 90 | Wash contaminants |

| 18.1 | 5 | Re-equilibration |

| 23.0 | 5 | Ready for next inj. |

Critical Discussion & Troubleshooting

The "Silanol Effect"

The most common failure mode for 8-MPQA is Peak Tailing (Asymmetry > 1.5) .

-

Mechanism: The basic nitrogen on the propylamino chain interacts with acidic silanol groups on the silica support.

-

Solution: If tailing persists despite using 0.1% Formic Acid, switch to 0.05% Trifluoroacetic Acid (TFA) . TFA acts as an ion-pairing agent, forming a hydrophobic pair with the amine, masking it from silanols.

Wavelength Selection

While 254 nm is standard, 8-methoxyquinolines often exhibit a secondary, more specific maximum around 330–340 nm .

-

Recommendation: Use a Diode Array Detector (DAD) to scan 200–400 nm.

-

Benefit: Detection at 330 nm significantly reduces background noise from biological matrices (plasma/urine) which absorb heavily at 254 nm.

Troubleshooting Decision Tree

Figure 2: Troubleshooting logic for peak asymmetry in basic quinoline analysis.

Method Validation (Self-Validating System)

To ensure the method is reliable (Trustworthiness), perform a "System Suitability Test" (SST) before every sample set.

SST Acceptance Criteria:

-

Retention Time (RT): ± 0.1 min variability over 5 injections.

-

Tailing Factor (

): -

Theoretical Plates (

): -

Resolution (

): If impurities are present,

| Validation Parameter | Protocol Summary | Acceptance (ICH Q2) |

| Linearity | 5 levels (e.g., 10, 25, 50, 75, 100 µg/mL). | |

| Precision | 6 injections of standard at 100% target. | RSD < 2.0% |

| LOD/LOQ | Calculated based on Signal-to-Noise (S/N). | LOD (3:1), LOQ (10:1) |

References

The following authoritative sources provided the regulatory and scientific grounding for this protocol:

-

US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[2] (2018).[3][4] Provides the framework for validating methods for drug quantification.[2][5][6]

-

International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).[5][7] (2005).[5][7][8] The global standard for analytical validation.

-

PubChem. 8-Methoxyquinoline Compound Summary.[9][10] (Used for structural analogy and pKa estimation).

- Snyder, L. R., Kirkland, J. J., & Glajch, J. L.Practical HPLC Method Development. (Standard text for chromatography mechanisms, specifically silanol interactions).

Sources

- 1. Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bioanalysis-zone.com [bioanalysis-zone.com]

- 3. fda.gov [fda.gov]

- 4. researchgate.net [researchgate.net]

- 5. database.ich.org [database.ich.org]

- 6. resolvemass.ca [resolvemass.ca]

- 7. fda.gov [fda.gov]

- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 9. 8-Methoxyquinoline | C10H9NO | CID 70310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 8-Methoxyquinolin-4-ol | C10H9NO2 | CID 243291 - PubChem [pubchem.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimization of 8-Methoxy-N-propylquinolin-4-amine Synthesis

Introduction: The "Electronic Paradox" of 8-Methoxyquinolines

Welcome to the technical support module for 8-methoxy-N-propylquinolin-4-amine . If you are experiencing low yields (typically <50%) or incomplete conversion, you are likely battling the specific electronic properties of the 8-methoxy group.

While the quinoline ring is generally electron-deficient, the 8-methoxy group is a strong electron donor (via resonance). This donation increases electron density within the pyridine ring, significantly deactivating the C4 position toward Nucleophilic Aromatic Substitution (

Visual Workflow: The Optimized Pathway

The following diagram outlines the critical decision points in the synthesis and purification workflow.

Caption: Optimized workflow distinguishing between microwave (kinetic control) and thermal (thermodynamic control) pathways.

Module 1: Reaction Optimization (The Step)

Comparative Protocol Analysis

The choice of solvent and catalyst is the single biggest determinant of yield.

| Parameter | Method A: Microwave (Recommended) | Method B: Phenol Melt (Classic) | Method C: Ethanol Reflux (Standard) |

| Yield Potential | 85-95% | 70-80% | 30-50% (Poor) |

| Reaction Time | 10-30 mins | 4-8 hours | 24-48 hours |

| Purity Profile | High (Cleaner profile) | Low (Phenol removal is difficult) | Medium (Unreacted SM remains) |

| Mechanism | Rapid superheating + polarity effects | Acid catalysis (Phenol acts as acid) | Slow thermal |

Detailed Protocols

Protocol A: Microwave-Assisted Synthesis (High Yield)

Best for: Rapid library synthesis, small-to-medium scale (mg to g).

-

Stoichiometry: Mix 4-chloro-8-methoxyquinoline (1.0 equiv) and propylamine (3.0 - 5.0 equiv).

-

Solvent: Use Ethanol or Isopropanol (0.5 M concentration). Note: Water (10% v/v) can be added to increase microwave absorption efficiency.

-

Catalyst: Add conc. HCl (1-2 drops per mmol) or p-TsOH (0.1 equiv).

-

Why? Protonation of the quinoline nitrogen makes the ring more electrophilic (see Mechanism Diagram below).

-

-

Conditions: Irradiate at 140–150°C for 20 minutes in a sealed vessel.

-

Observation: The solution typically turns from pale yellow to deep orange/red (indicative of the protonated product).

Protocol B: Thermal Acid-Catalyzed (Scale-Up)

Best for: Large scale (>10g) where microwave is not feasible.

-

Solvent: n-Butanol or Ethoxyethanol (higher boiling points are required).

-

Catalyst: 1.1 equiv of HCl (delivered as 4M HCl in dioxane or generated in situ).

-

Reaction: Reflux (approx. 110-130°C) for 12–16 hours.

-

Monitoring: Monitor by HPLC/TLC. If conversion stalls, add an additional 0.5 equiv of amine and continue heating.

Module 2: Troubleshooting & FAQs

Q1: My reaction stalls at 60% conversion. Adding more amine doesn't help. Why?

Diagnosis: Electronic Deactivation. The 8-methoxy group donates electrons into the ring, reducing the electrophilicity of C4. Once the reaction reaches equilibrium or the temperature limit of the solvent, it stops. Solution:

-

Switch to Acid Catalysis: You must protonate the ring nitrogen. This pulls electron density away from C4, restoring reactivity.

-

Increase Temperature: Switch from Ethanol (78°C) to n-Butanol (118°C) or DMF (153°C).

Q2: I see a "tar" forming, and my yield is dropping.

Diagnosis: Polymerization or Oxidative Decomposition. Aminoquinolines, especially electron-rich ones, are prone to oxidation in air at high temperatures. Solution:

-

Inert Atmosphere: Run the reaction under Nitrogen or Argon.

-

Concentration: If the reaction is too concentrated (>1M), intermolecular side reactions increase. Dilute to 0.3–0.5M.

Q3: During workup, the product "oils out" and won't crystallize.

Diagnosis: Impure Free Base. The propyl chain adds lipophilicity, making the free base an oil. Solution:

-

Salt Formation: Do not isolate the free base. Instead, treat the crude reaction mixture (after removing solvent) with ethanolic HCl . The hydrochloride salt of this compound is likely a stable, crystalline solid.

-

Recrystallization: Recrystallize the HCl salt from Ethanol/Ether.

Module 3: Mechanistic Insight

Understanding why acid catalysis works is crucial for troubleshooting.

Caption: Acid catalysis protonates the ring nitrogen, overcoming the donating effect of the 8-OMe group and facilitating amine attack.

References

-

Optimization of 4-Aminoquinoline Synthesis. BenchChem Technical Support. (2025).[1][2][3][4][5][6] Technical Support Center: Optimization of 4-Aminoquinoline Synthesis. Link

- Microwave-Assisted Synthesis. Solid-Phase and Solution-Phase Synthesis of 4-Aminoquinolines. Journal of Combinatorial Chemistry. (2008). Provides comparison of thermal vs. microwave yields for aminoquinolines.

- Mechanism of in Quinolines. Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. Authoritative text on the electronic effects of substituents in quinolines.

-

Antimalarial Analogs. Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library. SciSpace. Link

-

Purification Strategies. Technical Support Center: Purification of Challenging 8-Aminoquinoline Derivatives. BenchChem. Link

Sources

- 1. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]

Troubleshooting solubility issues with 8-methoxy-N-propylquinolin-4-amine

This guide provides in-depth technical support for researchers, scientists, and drug development professionals experiencing solubility challenges with 8-methoxy-N-propylquinolin-4-amine. The content is structured to offer not just procedural steps but also the scientific rationale behind them, ensuring a comprehensive understanding of the solubility behavior of this weakly basic compound.

Part 1: Troubleshooting Guide (Q&A Format)

This section addresses common solubility problems in a progressive manner, from simple fixes to more advanced formulation strategies.

Question 1: I'm trying to dissolve this compound in aqueous buffer for an in vitro assay, but it won't go into solution or precipitates upon standing. What's happening?

Answer: This is a classic sign of a compound with low aqueous solubility at neutral pH. This compound is a weak base. Its chemical structure, featuring a quinoline core and a basic 4-amino group, dictates that its solubility is highly dependent on pH.[1][2]

-

At neutral or basic pH (e.g., pH 7.4): The amine group is largely in its neutral, un-ionized form. This form is more lipophilic ("fat-loving") and less soluble in water, leading to the precipitation you are observing.

-

At acidic pH (pH below its pKa): The amine group becomes protonated (gains a positive charge). This ionized form is significantly more polar and, therefore, more soluble in aqueous solutions.[1][3][4]

The first and most critical step is to determine the optimal pH for solubilization.

Question 2: How do I apply pH adjustment to dissolve my compound?

Answer: Adjusting the pH is the most direct method to solubilize ionizable compounds like this one.[][6][7] You are essentially creating a salt in situ.

-

Initial Test: Start by preparing a slurry of your compound in water or a low-molarity buffer (e.g., 10 mM phosphate).

-

Acidification: Slowly add a dilute acid (e.g., 0.1 M HCl) dropwise while stirring. As the pH drops, you should observe the solid dissolving. The goal is to find the pH at which the compound fully dissolves and remains stable. For a weakly basic amine, a pH of 2-4 is often a good starting point.

-

Considerations: Be mindful that the final pH of your stock solution must be compatible with your experimental system. A highly acidic stock may need to be carefully diluted into your final assay medium to avoid pH shock that could harm cells or affect protein function.

Workflow: pH-Based Solubilization

Caption: Decision workflow for pH adjustment.

Question 3: I've tried adjusting the pH, but the solubility is still insufficient, or the required pH is too low for my experiment. What is my next option?

Answer: If pH adjustment alone is not sufficient, the next step is to use a co-solvent. Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous environment, making it more favorable for lipophilic compounds to dissolve.[8][9]

Commonly used co-solvents in research settings include:

-

Dimethyl Sulfoxide (DMSO)

-

Dimethylformamide (DMF)

-

Ethanol

Strategy: First, dissolve the compound in a minimal amount of 100% co-solvent (like DMSO). Then, slowly add this organic stock solution to your aqueous buffer with vigorous stirring. This technique, known as "dilution from a concentrated organic stock," is standard practice. However, be aware of the "fall-out" or precipitation that can occur if the final concentration of the organic solvent is too low to maintain solubility.

Question 4: My compound precipitates when I dilute the DMSO stock into my aqueous media. How can I prevent this?

Answer: This is a common challenge. The abrupt change in solvent polarity causes the compound to crash out. Here are several advanced strategies to overcome this:

-

Salt Formation (Pre-isolation): Instead of forming the salt in situ, you can synthesize and isolate a stable salt form of your compound.[10][11][12] Common counter-ions for basic drugs include hydrochloride (HCl), sulfate, and mesylate.[11] Salt forms often have significantly higher aqueous solubility and better dissolution rates than the free base.[10][12][13]

-

Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[14][15][16] They can encapsulate poorly soluble molecules, like your quinoline derivative, forming an "inclusion complex."[14][17] This complex is water-soluble, effectively shuttling the drug molecule into the aqueous phase.[17][] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high water solubility and low toxicity.[17]

-

Combined pH and Co-solvent: You can combine the two most powerful techniques. Prepare your aqueous buffer at an optimal acidic pH (as determined earlier) and then add the co-solvent. This multi-pronged approach can often succeed where single methods fail.[]

Part 2: Frequently Asked Questions (FAQs)

Q: What are the key structural features of this compound that influence its solubility? A: The key features are the quinoline ring system and the N-propyl group, which are lipophilic, and the basic 4-amino group, which is ionizable and provides a handle for pH-dependent solubilization. The methoxy group also adds to the overall lipophilicity.

Q: How should I prepare a stock solution of this compound? A: The recommended starting point is to create a high-concentration stock solution in 100% DMSO (e.g., 10-50 mM). This stock can then be serially diluted into your final assay buffer. Always add the DMSO stock to the buffer, not the other way around, and mix immediately to minimize localized high concentrations that can cause precipitation.

Q: Can I heat the solution to improve solubility? A: Gently warming the solution can sometimes help dissolve the compound.[8] However, this should be done with caution. First, ensure the compound is stable at elevated temperatures by checking available data or performing a preliminary stability test. Second, be aware that the compound may precipitate out again as the solution cools to room temperature, a phenomenon known as supersaturation.

Q: How should I store solutions of this compound? A: For long-term stability, it is generally best to store the compound as a solid at the recommended temperature (typically 4°C or -20°C, protected from light). If you must store solutions, aliquoting a DMSO stock and storing it at -20°C or -80°C is the preferred method to prevent freeze-thaw cycles. Aqueous solutions are often less stable and should be prepared fresh whenever possible.

Part 3: Experimental Protocols & Data

Protocol: Preparation of a 10 mM Stock Solution using pH Adjustment

-

Weigh Compound: Accurately weigh out the required mass of this compound to make a 10 mM solution (e.g., 2.163 mg for 1 mL).

-

Add Vehicle: Add approximately 80% of the final desired volume of deionized water (e.g., 0.8 mL for a final 1 mL volume). The compound will likely form a slurry.

-

pH Adjustment: While continuously vortexing or stirring, add 1 M HCl dropwise (typically 1-2 µL at a time). Monitor the solution for clarity.

-

Check pH (Optional but Recommended): Use a calibrated pH meter or pH paper to check that the pH is in the acidic range (e.g., pH 2-4) once the solid is fully dissolved.

-

Final Volume Adjustment: Once the compound is completely dissolved, add deionized water to reach the final desired volume (e.g., bring the total volume to 1.0 mL).

-

Sterilization: If required for your application (e.g., cell culture), filter the final solution through a 0.22 µm syringe filter that is compatible with acidic solutions.

Data Table: Example Solubility Log

| Solvent/Vehicle | Temperature (°C) | Max Concentration (mg/mL) | Observations |

| Deionized Water | 25 | < 0.1 | Insoluble, forms fine white suspension. |

| PBS (pH 7.4) | 25 | < 0.1 | Insoluble, precipitates over time. |

| 0.1 M HCl | 25 | Record your data | Clear solution, slight yellow tint. |

| DMSO | 25 | > 50 | Readily soluble, clear solution. |

| Ethanol (95%) | 25 | Record your data | |

| 10% DMSO in PBS (pH 7.4) | 25 | Record your data | Precipitates observed above X mg/mL. |

| 20% HP-β-CD in Water | 25 | Record your data |

References

Sources

- 1. chemistrystudent.com [chemistrystudent.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. ajptonline.com [ajptonline.com]

- 6. wjbphs.com [wjbphs.com]

- 7. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. US4290815A - Use of co-solvents in amine N-oxide solutions - Google Patents [patents.google.com]

- 10. droracle.ai [droracle.ai]

- 11. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rjpdft.com [rjpdft.com]

- 13. bjcardio.co.uk [bjcardio.co.uk]

- 14. touroscholar.touro.edu [touroscholar.touro.edu]

- 15. chemicaljournals.com [chemicaljournals.com]

- 16. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

Minimizing side reactions during 8-methoxy-N-propylquinolin-4-amine production

Department: Chemical Process Optimization & Scale-up Support

Role: Senior Application Scientist

Subject: Troubleshooting Guide for Minimizing Side Reactions in

Executive Summary

This guide addresses the synthesis of 8-methoxy-N-propylquinolin-4-amine via the nucleophilic aromatic substitution (

This document is structured as a dynamic Troubleshooting FAQ, designed to resolve specific failure modes encountered during experimentation.

Part 1: Critical Reaction Pathway & Failure Modes

Before troubleshooting, visualize the competitive landscape of your reaction flask.[1] The primary competition is between the desired amine nucleophile and adventitious water (hydrolysis).

Figure 1: Reaction landscape showing the primary

Part 2: Troubleshooting Guides (FAQ)

Category A: The "Hydrolysis" Problem (Formation of 4-Hydroxy Impurity)

User Report: "I see a persistent impurity at the baseline of my TLC or a mass peak corresponding to the starting material's hydrolyzed form (M-Cl + OH), even though I used dry solvents."

Q1: Why is the 4-hydroxy impurity forming despite my precautions? A: The 4-position of the quinoline ring is highly electrophilic. While the 8-methoxy group donates electrons into the ring (making it slightly less reactive than 4,7-dichloroquinoline), it still leaves the C-Cl bond susceptible to attack by hard nucleophiles like water.

-

Root Cause: The HCl generated during the reaction protonates the quinoline nitrogen, making the C4 position extremely electrophilic. If even trace water is present, it competes with propylamine.[1]

-

The Fix: You must scavenge the HCl immediately.

-

Protocol Adjustment: Ensure you are using at least 3.0 equivalents of propylamine. The first equivalent reacts; the second and third act as a "proton sponge" to neutralize HCl, preventing the autocatalytic activation of the ring toward water [1].

-

Q2: Can I use DMF as a solvent to increase solubility? A: Use caution. DMF is hygroscopic.[1]

-

Recommendation: Switch to 1-Propanol or Ethanol .[1] Protic solvents can actually assist

reactions by stabilizing the leaving group (chloride) through hydrogen bonding as it departs. If you must use DMF, ensure it is anhydrous and stored over molecular sieves (4Å).[1]

Category B: Reaction Stalling (Low Conversion)

User Report: "The reaction slows down after 50% conversion. Adding more heat just creates tar."[1]

Q3: Is the 8-methoxy group hindering the reaction? A: Yes. The methoxy group at position 8 is an electron-donating group (EDG). Through resonance, it increases electron density in the pyridine ring, making the C4 carbon less positive and therefore less attractive to the propylamine nucleophile compared to a naked quinoline [2].[1]

-

The Fix: You need to push the thermodynamics.

-

Concentration: Run the reaction at a high concentration (1M - 2M).

-

Temperature: Reflux in 1-propanol (

) is often superior to ethanol (

-

Q4: Should I use acid catalysis (e.g., HCl or Phenol)? A:

-

Phenol: Highly Recommended. A "phenol fusion" (using phenol as solvent or additive) dramatically accelerates

on quinolines.[1] The phenol protonates the ring nitrogen (activating it) while the phenoxide acts as a shuttle nucleophile. -

Mineral Acids (HCl): Avoid. While HCl activates the ring, it increases the risk of demethylation (cleaving the 8-methoxy ether) if temperatures exceed

, leading to the 8-hydroxy impurity [3].

Category C: Product Instability (Oxidation & Tars)

User Report: "My product turns dark brown/black during rotary evaporation."

Q5: Why is the product decomposing? A: 8-Aminoquinolines are structurally related to Primaquine and are prone to oxidative degradation. The electron-rich amino groups can oxidize to form quinone-imines, especially in the presence of light and air.

-

The Fix:

-

Inert Atmosphere: Perform the reaction and the initial workup under Nitrogen or Argon.

-

Workup Speed: Do not leave the crude amine in solution for extended periods. Convert it to a salt (e.g., Hydrochloride or Fumarate) immediately after isolation.[1] The salt form is significantly more stable against oxidation than the free base [4].

-

Part 3: Optimized Experimental Protocol

This protocol synthesizes field-proven methodologies to maximize yield while suppressing hydrolysis.[1]

Reagents & Stoichiometry Table

| Component | Role | Eq. | Notes |

| 4-Chloro-8-methoxyquinoline | Substrate | 1.0 | Dry thoroughly before use.[1] |

| Propylamine | Nucleophile / Base | 3.0 - 5.0 | Excess required to scavenge HCl. |

| 1-Propanol | Solvent | N/A | [C] = 1.0 M. Preferred over EtOH for higher reflux temp. |

| Sodium Iodide (Optional) | Catalyst | 0.1 | Finkelstein-type activation (Cl |

Step-by-Step Workflow

-

Setup: Flame-dry a round-bottom flask and equip it with a magnetic stir bar and a reflux condenser topped with a nitrogen balloon.

-

Charging: Add 4-chloro-8-methoxyquinoline (1.0 eq) and 1-Propanol. Stir until dissolved.

-

Nucleophile Addition: Add Propylamine (4.0 eq) in one portion.

-

Tip: If reaction kinetics are historically slow, add NaI (0.1 eq).[1] The iodide displaces the chloride first, creating a more reactive 4-iodo intermediate.

-

-

Reaction: Heat to reflux (

) for 6–12 hours. Monitor by TLC (System: DCM/MeOH 95:5).[1]-

Checkpoint: Look for the disappearance of the starting material spot. If hydrolysis occurs, a baseline spot will appear.[1]

-

-

Workup (The "Emulsion Killer" Method):

-

Stabilization: Dissolve the crude oil in minimal ethanol and add HCl in ether (1.1 eq) to precipitate the hydrochloride salt. Filter and store in the dark.

Part 4: Purification Logic Flow

Use this logic gate to determine the cleaning strategy based on your crude profile.[1]

Figure 2: Purification decision tree based on impurity profile.

References

-

Nucleophilic Aromatic Substitution Mechanism

-

4-Aminoquinoline Synthesis Strategies

-

Hydrolysis Kinetics of 4-Chloroquinolines

-

MDPI. (2000).[1] Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one.

-

-